2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 307552-37-0
VCID: VC4901318
InChI: InChI=1S/C20H19ClO5/c1-13-19(20(22)24-9-8-23-2)17-11-16(6-7-18(17)26-13)25-12-14-4-3-5-15(21)10-14/h3-7,10-11H,8-9,12H2,1-2H3
SMILES: CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)Cl)C(=O)OCCOC
Molecular Formula: C20H19ClO5
Molecular Weight: 374.82

2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 307552-37-0

Cat. No.: VC4901318

Molecular Formula: C20H19ClO5

Molecular Weight: 374.82

* For research use only. Not for human or veterinary use.

2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate - 307552-37-0

Specification

CAS No. 307552-37-0
Molecular Formula C20H19ClO5
Molecular Weight 374.82
IUPAC Name 2-methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C20H19ClO5/c1-13-19(20(22)24-9-8-23-2)17-11-16(6-7-18(17)26-13)25-12-14-4-3-5-15(21)10-14/h3-7,10-11H,8-9,12H2,1-2H3
Standard InChI Key MKPIFUCGQXPPER-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)Cl)C(=O)OCCOC

Introduction

Chemical Identifiers

  • IUPAC Name: 2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

  • SMILES Notation: COCCOC(=O)C1=C(C2=C(O1)C=C(C=C2)OCC3=CC=CC(Cl)=C3)C

  • InChI Key: UPPSMHQMFBCFOX-UHFFFAOYSA-N

Synthesis

The synthesis of benzofuran derivatives like this compound typically involves:

  • Formation of the Benzofuran Core:

    • Reacting substituted o-hydroxyacetophenones with chloroacetone under acidic conditions.

  • Introduction of Substituents:

    • Methoxylation at position 2 using dimethyl sulfate or methyl iodide.

    • Attachment of the chlorophenyl group via Williamson ether synthesis.

  • Esterification:

    • The carboxylic acid group is converted into a methoxyethyl ester using methoxyethanol and a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Pharmaceutical Potential

Benzofuran derivatives are widely studied for their biological activities, including:

  • Anticancer Activity:

    • Similar compounds have shown selective toxicity against cancer cell lines by inhibiting cellular proliferation.

  • Antimicrobial Properties:

    • Ether-linked benzofurans often exhibit antibacterial and antifungal properties.

Drug Design

The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups in this compound may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies.

Future Research Directions

Given its structural features, future research could focus on:

  • Biological Testing:

    • Screening for anticancer, anti-inflammatory, or antimicrobial activity.

  • Chemical Modifications:

    • Introducing substitutions on the benzofuran ring to optimize activity.

  • Pharmacokinetics Studies:

    • Evaluating solubility, stability, and bioavailability for potential drug development.

This compound represents a promising scaffold for medicinal chemistry due to its versatile functional groups and potential biological activity. Further exploration in synthetic pathways and bioactivity profiling is warranted.

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